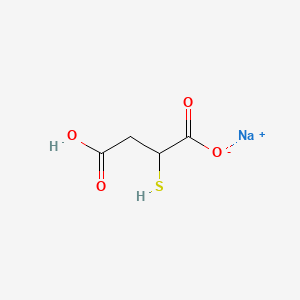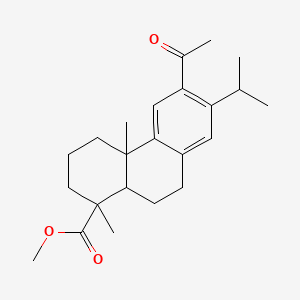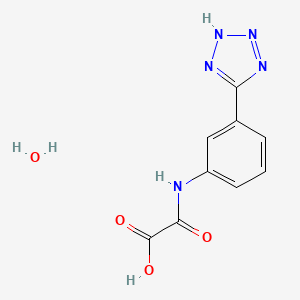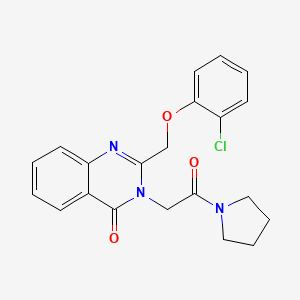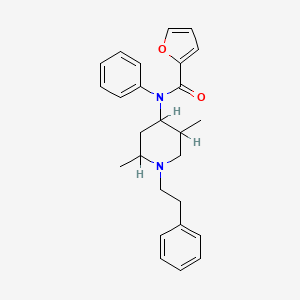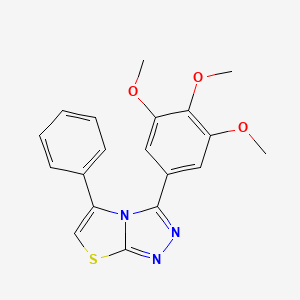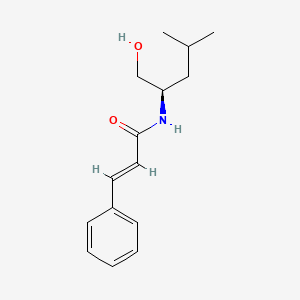
N-Cinnamoyl-D-leucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cinnamoyl-D-leucinol is a compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D-leucinol typically involves the reaction of cinnamic acid with D-leucinol. This reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the cinnamic acid and D-leucinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow microreactors. This method allows for efficient and controlled synthesis of the compound, ensuring high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to enhance the reaction efficiency and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cinnamoyl-D-leucinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cinnamoyl oxides, while reduction can produce cinnamoyl alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-Cinnamoyl-D-leucinol involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of complex sugars into glucose. This inhibition can help regulate blood sugar levels in diabetic patients . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
N-Cinnamoyl-D-leucinol can be compared with other cinnamoyl derivatives, such as:
N-Cinnamoyl-L-leucinol: Similar in structure but with a different stereochemistry, which can affect its biological activity.
N-Cinnamoyl-D-phenylalaninol: Another cinnamoyl derivative with a different amino acid component, leading to variations in its properties and applications.
This compound stands out due to its specific combination of cinnamic acid and D-leucinol, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
127852-95-3 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
(E)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+/t14-/m1/s1 |
InChI-Schlüssel |
DZDOBDWXGLZYPW-MYSGNRETSA-N |
Isomerische SMILES |
CC(C)C[C@H](CO)NC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


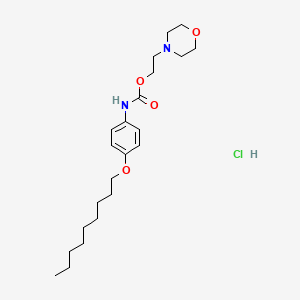

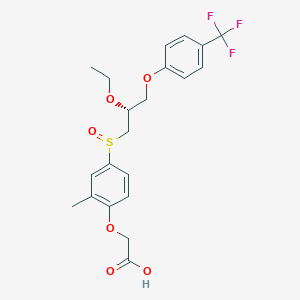

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)

